molecular formula C11H20O3 B8458029 Octyl 2-oxopropanoate CAS No. 66549-66-4

Octyl 2-oxopropanoate

Cat. No. B8458029
CAS RN: 66549-66-4
M. Wt: 200.27 g/mol
InChI Key: FPBYVCSHVUCJRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octyl 2-oxopropanoate is a useful research compound. Its molecular formula is C11H20O3 and its molecular weight is 200.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Octyl 2-oxopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octyl 2-oxopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

66549-66-4

Product Name

Octyl 2-oxopropanoate

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

octyl 2-oxopropanoate

InChI

InChI=1S/C11H20O3/c1-3-4-5-6-7-8-9-14-11(13)10(2)12/h3-9H2,1-2H3

InChI Key

FPBYVCSHVUCJRB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A toluene (1 L) solution of pyruvic acid (440 g, 5.0 mol), n-octanol (651 g, 5.0 mol) and p-toluenesulfonic acid monohydrate (2.5 g) was heated and refluxed for 16 hours while removing water under a nitrogen gas stream, thereby obtaining a first reaction solution. Next, the first reaction solution was cooled to room temperature (25° C.). Thereafter, toluene was removed under reduced pressure (40 mmHg) using an evaporator, and the residue was purified by reduced pressure distillation (2 mmHg, 82 to 92° C.), thereby obtaining octyl pyruvate (762 g, yield 76%).
Quantity
440 g
Type
reactant
Reaction Step One
Quantity
651 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Yield
76%

Synthesis routes and methods II

Procedure details

A toluene solution (1 L) containing pyruvic acid (440 g, 5.0 mol), n-octanol (651 g, 5.0 mol) and p-toluenesulfonic acid monohydrate (2.5 g) was heated and refluxed for 16 hours under nitrogen flow. The reaction led to generation of water in the system. However, the water was removed using Dean-Stark trap. The resultant reaction solution was cooled down to room temperature, followed by removal of toluene using an evaporator under a reduced pressure. The residual was then purified using reduced pressure distillation (2 mmHg, 82 to 92° C.) to give octyl pyruvate (762 g, yield: 76%).
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
440 g
Type
reactant
Reaction Step One
Quantity
651 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
76%

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